1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione
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Overview
Description
1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione is an organic compound with the molecular formula C9H14O4. It is characterized by the presence of a cyclopropyl group and two methoxy groups attached to a butane-1,3-dione backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclopropyl ketone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione involves its interaction with specific molecular targets and pathways. The cyclopropyl group and methoxy substituents play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 1-Cyclopropyl-4,4-difluorobutane-1,3-dione
- 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
- 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Comparison: 1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione is unique due to its specific combination of cyclopropyl and methoxy groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications. In contrast, similar compounds with different substituents may exhibit varying reactivity and applications .
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-cyclopropyl-4,4-dimethoxybutane-1,3-dione |
InChI |
InChI=1S/C9H14O4/c1-12-9(13-2)8(11)5-7(10)6-3-4-6/h6,9H,3-5H2,1-2H3 |
InChI Key |
ATIXBMOZXBHNKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CC(=O)C1CC1)OC |
Origin of Product |
United States |
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